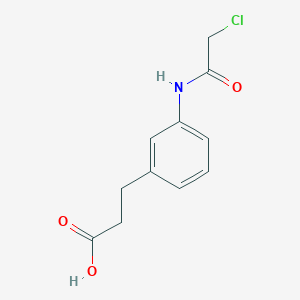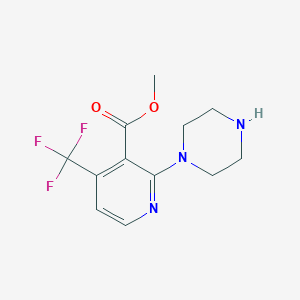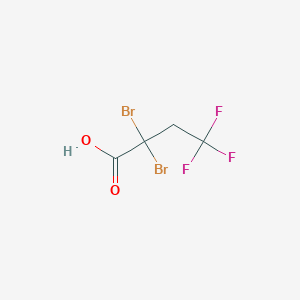
2,2-Dibromo-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dibromo-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 1210691-01-2 . It has a molecular weight of 299.87 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3Br2F3O2 . The InChI code for this compound is 1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) .Applications De Recherche Scientifique
Asymmetric Synthesis
- Enantiomerically Pure Derivatives : Derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design, are synthesized using a method involving a recyclable chiral auxiliary. This process is significant for large-scale preparation of enantiomerically pure compounds (Han et al., 2019).
Synthesis of Novel Compounds
- Fluorinated Amino Acids : Fluorinated amino acids such as anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid are synthesized via enantioselective processes. These compounds have applications in various areas of chemistry and biochemistry (Jiang et al., 2003).
NMR Investigations
- Nuclear Magnetic Resonance (NMR) Studies : Comprehensive NMR investigations have been conducted on compounds like 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, aiding in understanding the molecular structure and behavior of such fluorinated compounds (Hinton & Jaques, 1975).
Carboxylesterase Inhibitors
- Selective Carboxylesterase Inhibition : Certain derivatives, like 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, act as effective and selective inhibitors of carboxylesterase. These compounds also exhibit high antioxidant activity, indicating potential therapeutic applications (Khudina et al., 2019).
Dendrimer Synthesis
- Dendrimer Construction : Fluorinated butanoic acids are used as starting materials for the synthesis of complex dendritic structures. This has implications in materials science and nanotechnology (Greiveldinger & Seebach, 1998).
Large Scale Synthesis
- Large-Scale Synthesis of Amino Acids : Methods have been developed for the large-scale synthesis of N-Fmoc derivatives of amino acids like 2-amino-4,4,4-trifluorobutanoic acid. These methods are crucial for industrial-scale production of such compounds (Mei et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dibromo-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUGHWWFGTWAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(Br)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)
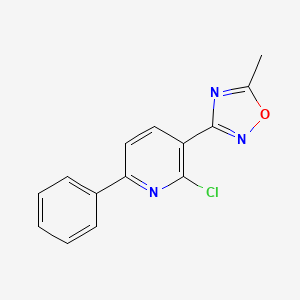

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)

![Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate](/img/structure/B1421584.png)
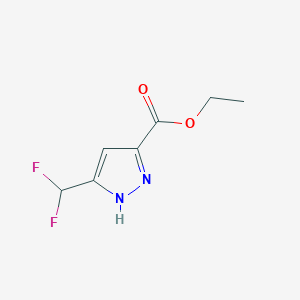
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
